

Application Notes and Protocols for LPM4870108 in Mouse Studies

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Compound of Interest		
Compound Name:	LPM4870108	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of **LPM4870108**, a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor, in preclinical mouse studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.

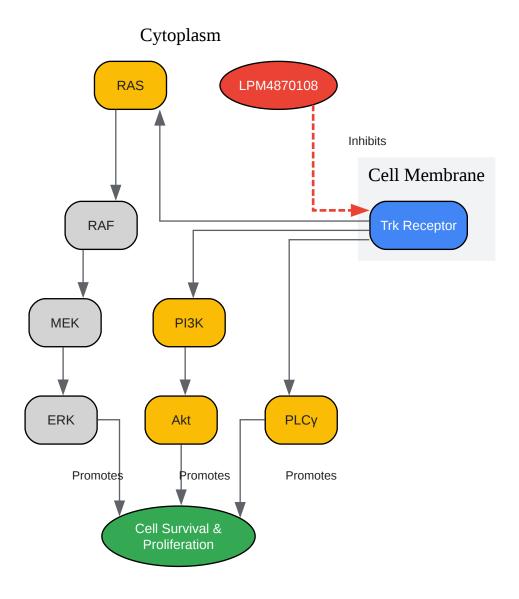
Introduction

LPM4870108 is a next-generation pan-Trk kinase inhibitor with high potency against wild-type and mutated Trk isoforms, including TrkA, TrkB, and TrkC.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is being investigated for its therapeutic potential in cancers harboring NTRK gene fusions.[3][4] This document outlines recommended dosages, experimental protocols, and key signaling pathways associated with **LPM4870108**.

Mechanism of Action

LPM4870108 selectively inhibits Trk kinase activity, which is crucial for the survival and proliferation of cancer cells driven by NTRK fusions. The inhibition of Trk receptors blocks downstream signaling cascades, primarily the RAS/MAPK/ERK, PLCy, and PI3K/Akt pathways, leading to apoptosis and tumor growth inhibition.[5]





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Figure 1: Simplified signaling pathway of LPM4870108 action.

Recommended Dosage for Mouse Studies

The optimal dosage of **LPM4870108** in mice can vary depending on the experimental model and research objectives. Based on available preclinical data, the following dosages have been utilized:



Study Type	Mouse Model	Dosage Range	Dosing Regimen	Route of Administratio n	Reference
Antitumor Efficacy	Mice with BaF3-NTRK xenograft tumors	5, 10, 20 mg/kg	Once daily for 21 days	Oral (p.o.)	[1]
Antitumor Activity	Not specified	10 mg/kg/day	Not specified	Not specified	[3]
Genotoxicity	NIH mice	20, 60, 200 mg/kg/day	Twice daily for 3 days	Oral (p.o.)	[3]

Note: For initial efficacy studies, a dose of 10 mg/kg/day is a well-documented starting point.[3] Dose-ranging studies are recommended to determine the optimal dose for specific tumor models.

Pharmacokinetic Profile in Rodents

While detailed pharmacokinetic data in mice is limited in the provided search results, studies in Sprague-Dawley rats offer valuable insights into the compound's profile.

Parameter	Male Rats	Female Rats	Dosing	Reference
t1/2 (half-life)	0.87 h	2.21 h	2 mg/kg (i.v.)	[1]
Clearance (CI)	19.3 mL/kg/min	8.19 mL/kg/min	2 mg/kg (i.v.)	[1]
AUC0-t	4191 nM·h	10282 nM∙h	2 mg/kg (i.v.)	[1]
Cmax	6384 nM	6628 nM	10 mg/kg (p.o.)	[1]
Tmax	0.667 h	0.667 h	10 mg/kg (p.o.)	[1]
Oral Bioavailability (F)	56.0%	61.9%	10 mg/kg (p.o.)	[1]



Experimental Protocols

This protocol is adapted from studies using BaF3-NTRK xenograft models.[1]



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Figure 2: Workflow for an in vivo antitumor efficacy study.

Materials:

- LPM4870108
- Vehicle (e.g., 0.5% CMC-Na with 1% Tween-80)[3]
- Immunocompromised mice (e.g., BALB/c nude)
- BaF3-NTRK expressing cells
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Culture: Culture BaF3-NTRK cells under appropriate conditions.
- Tumor Implantation: Subcutaneously inject a suspension of BaF3-NTRK cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[1]



- Drug Preparation and Administration: Prepare a suspension of **LPM4870108** in the chosen vehicle. Administer the designated dose orally (p.o.) once daily. The control group should receive the vehicle alone.
- Data Collection: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue the treatment for the planned duration (e.g., 21 days) or until tumors reach a predetermined maximum size or signs of toxicity are observed.[1] At the highest tested dose of 20 mg/kg, slight weight loss was observed, but all animals survived.[1]

A common formulation for in vivo oral administration of **LPM4870108** involves the use of a suspending agent.

Example Formulation (based on similar compounds):

- Prepare a stock solution of LPM4870108 in DMSO.
- For the final formulation, a vehicle consisting of 0.5% carboxymethylcellulose sodium (CMC-Na) with 1% Tween-80 in sterile water can be used.[3]
- The appropriate volume of the DMSO stock is then diluted with the vehicle to achieve the final desired concentration for oral gavage.

Safety and Toxicology

Preclinical safety studies in rats and mice have provided the following insights:

- The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][6]
- A 4-week subacute toxicity study in rats identified a no-observed-adverse-effect level (NOAEL) and potential target organs for toxicity, which included the eyes, liver, and skin at higher doses (10 and 20 mg/kg/day).[3][4]
- LPM4870108 did not show evidence of genotoxicity in Ames, chromosomal aberration, or mouse bone marrow micronucleus tests.[3]

Conclusion



LPM4870108 is a promising pan-Trk inhibitor with demonstrated preclinical antitumor activity. For mouse efficacy studies, oral administration of 5-20 mg/kg/day is a recommended dose range to explore. Careful monitoring of tumor growth, body weight, and overall animal health is crucial. The provided protocols and data should serve as a valuable resource for researchers investigating the therapeutic potential of **LPM4870108**.

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